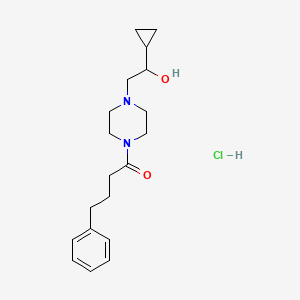

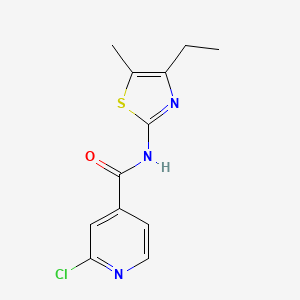

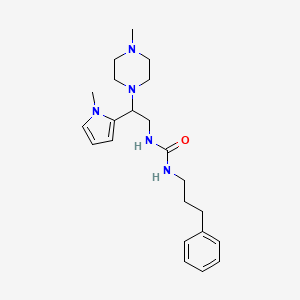

4-Pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-Pyrimidin-2-ylpiperazine-1-carboximidamide, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . These tools help in identifying their molecular and electronic behavior. Quantum and chemical parameters are calculated and the molecular electrostatic surface potential (MEP) is studied which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.33 . It is a powder in physical form .Scientific Research Applications

Crystal Structure Analysis and Biological Activity

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : A study by Balasubramani, Muthiah, and Lynch (2007) investigated the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures demonstrated the role of sulfonic acid groups in mimicking carboxylate anions, highlighting the potential of pyrimidine derivatives in designing molecules with specific hydrogen bonding capabilities for targeted chemical interactions (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Fluorescence Binding Studies

- Synthesis of p-hydroxycinnamic acid derivatives : Research by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid amides with pyrimidin-2-ylsulfamoyl groups. The study explored interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, offering insights into the binding interactions and potential for bioanalytical applications of these compounds (Meng et al., 2012).

Anticancer and Anti-inflammatory Properties

- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. This study highlights the potential therapeutic applications of pyrimidin derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Catalysis and Synthesis Efficiency

- Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions : A study by Quan et al. (2013) demonstrated the efficient cross-coupling of pyrimidin-2-yl sulfonates with arylboronic acids and terminal alkynes, facilitated by Pd(OAc)2-catalysis. This research underscores the versatility of pyrimidine derivatives in facilitating chemical synthesis and the development of novel compounds (Quan et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHYYCJBZHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)

![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)